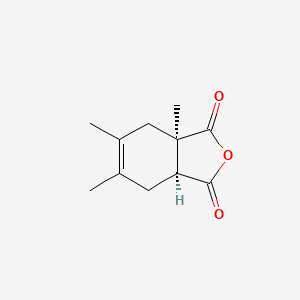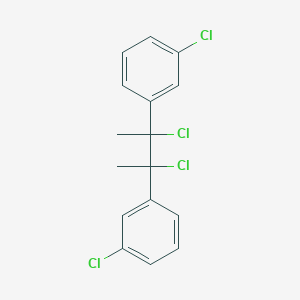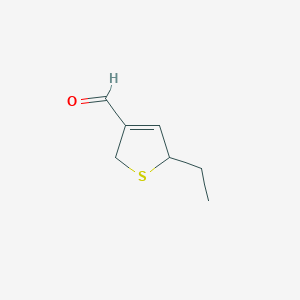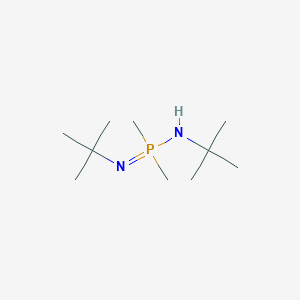
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- is an organic compound that belongs to the class of butenamides. These compounds are characterized by the presence of a butenamide group, which is a derivative of butenoic acid. The (Z)- configuration indicates the specific geometric isomerism of the compound, where the substituents are on the same side of the double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- typically involves the following steps:
Formation of the butenamide backbone: This can be achieved through the reaction of butenoic acid derivatives with appropriate amines.
Introduction of the cyclopropyl group: Cyclopropyl groups can be introduced via cyclopropanation reactions.
Addition of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Geometric isomerism control: Ensuring the (Z)- configuration might require specific catalysts or reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Purification steps: Including crystallization, distillation, and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible applications in drug development.
Industry: Use in the production of specialty chemicals.
作用機序
The mechanism of action for 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- would depend on its specific interactions with biological targets. Generally, such compounds might:
Bind to specific receptors: Affecting signal transduction pathways.
Inhibit enzymes: Altering metabolic processes.
Interact with DNA/RNA: Influencing gene expression.
類似化合物との比較
Similar Compounds
- 2-Butenamide, N-cyclopropyl-3-(4-hydroxyphenyl)-2-methyl-, (Z)-
- 2-Butenamide, N-cyclopropyl-3-(4-chlorophenyl)-2-methyl-, (Z)-
Uniqueness
- Methoxy group : The presence of a methoxy group can significantly alter the compound’s reactivity and biological activity.
- Geometric isomerism : The (Z)- configuration can lead to different physical and chemical properties compared to the (E)- isomer.
特性
CAS番号 |
60548-47-2 |
|---|---|
分子式 |
C15H19NO2 |
分子量 |
245.32 g/mol |
IUPAC名 |
(Z)-N-cyclopropyl-3-(4-methoxyphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C15H19NO2/c1-10(11(2)15(17)16-13-6-7-13)12-4-8-14(18-3)9-5-12/h4-5,8-9,13H,6-7H2,1-3H3,(H,16,17)/b11-10- |
InChIキー |
NJCVMQUEWFSPQQ-KHPPLWFESA-N |
異性体SMILES |
C/C(=C(\C)/C(=O)NC1CC1)/C2=CC=C(C=C2)OC |
正規SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




phosphanium chloride](/img/structure/B14600077.png)

![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)






![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)
![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)

